molecular formula C22H23N3O2S B2568240 (E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 844454-53-1

(E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2568240
CAS No.: 844454-53-1
M. Wt: 393.51
InChI Key: MFWRRUUISSOMOX-HMMYKYKNSA-N
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Description

(E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolones. Thiazolones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a thiazolone core with a benzyloxybenzylidene and a methylpiperazinyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Benzyloxybenzylidene Group: The benzyloxybenzylidene moiety can be introduced via a condensation reaction between the thiazolone core and a benzyloxybenzaldehyde derivative in the presence of a base.

    Attachment of the Methylpiperazinyl Group: The final step involves the nucleophilic substitution of the thiazolone core with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene double bond or the thiazolone ring.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolone derivatives.

    Substitution: Substituted thiazolone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, infections, and neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: can be compared with other thiazolone derivatives such as:

Uniqueness

The unique combination of the benzyloxybenzylidene and methylpiperazinyl groups in this compound may confer distinct chemical and biological properties compared to other thiazolone derivatives. These differences can be explored through comparative studies to identify specific advantages or applications.

Properties

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-7-9-19(10-8-17)27-16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWRRUUISSOMOX-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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